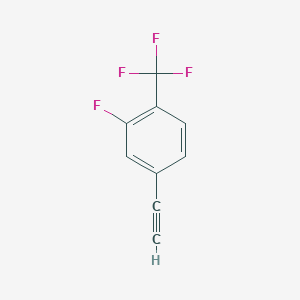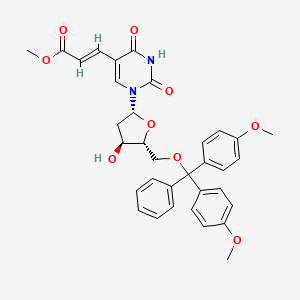
3-Fluoro-4-(trifluorométhyl)phénylacétylène
Vue d'ensemble
Description
3-Fluoro-4-(trifluoromethyl)phenylacetylene is a chemical compound belonging to the class of phenylacetylenes. It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetylene group.
Applications De Recherche Scientifique
3-Fluoro-4-(trifluoromethyl)phenylacetylene has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) in molecules can be a weak pi donor through interaction with the radical center’s somo .
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
It’s known that compounds with a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby improving drug potency .
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)phenylacetylene typically involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable acetylene source under specific conditions. One common method involves the use of a palladium-catalyzed Sonogashira coupling reaction, where the benzaldehyde is reacted with an acetylene derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.
Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-(trifluoromethoxy)phenylacetylene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
4-(Trifluoromethyl)phenylacetylene: Lacks the fluoro group present in 3-Fluoro-4-(trifluoromethyl)phenylacetylene.
4-(Trifluoromethyl)aniline: Contains an amino group instead of an acetylene group.
Uniqueness
The unique combination of a fluoro group and a trifluoromethyl group in 3-Fluoro-4-(trifluoromethyl)phenylacetylene imparts distinct chemical properties, such as increased stability, reactivity, and hydrophobicity. These properties make it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-ethynyl-2-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-7(8(10)5-6)9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSHYFFZSFXKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)







![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)




